molecular formula C10H11BrO2 B13707411 1-(4-Bromo-2-methoxy-5-methylphenyl)ethanone

1-(4-Bromo-2-methoxy-5-methylphenyl)ethanone

Cat. No.: B13707411
M. Wt: 243.10 g/mol
InChI Key: AONWUUSOLNVNPB-UHFFFAOYSA-N
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Description

The compound with the identifier “MFCD31631321” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “MFCD31631321” involves a series of chemical reactions that require precise control of reaction conditions. The primary synthetic route includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled temperature and pressure conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further chemical reactions, often involving catalysts to enhance the reaction rate and yield.

    Final Synthesis: The final step involves the purification and crystallization of the compound to obtain “MFCD31631321” in its pure form.

Industrial Production Methods

In an industrial setting, the production of “MFCD31631321” is scaled up using large reactors and continuous processing techniques. The process is optimized to ensure high yield and purity while minimizing waste and energy consumption. Key steps include:

    Bulk Synthesis: Large quantities of starting materials are processed in reactors designed for high efficiency.

    Purification: Advanced purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “MFCD31631321” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.

    Substitution: Substitution reactions often involve halogens or other reactive groups, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of “MFCD31631321” with altered chemical and physical properties

Scientific Research Applications

The compound “MFCD31631321” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which “MFCD31631321” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its reactivity and stability. The exact molecular targets and pathways involved are the subject of ongoing research.

Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

1-(4-bromo-2-methoxy-5-methylphenyl)ethanone

InChI

InChI=1S/C10H11BrO2/c1-6-4-8(7(2)12)10(13-3)5-9(6)11/h4-5H,1-3H3

InChI Key

AONWUUSOLNVNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)OC)C(=O)C

Origin of Product

United States

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